molecular formula C20H20N4O B2745364 2-isobutyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole CAS No. 921780-52-1

2-isobutyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole

Cat. No. B2745364
CAS RN: 921780-52-1
M. Wt: 332.407
InChI Key: BIEBLEAWWIMFOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-isobutyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole is a novel compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Biological Activities

Synthetic Pathways and Antimicrobial Activities : Research has explored various synthetic routes to create 1,3,4-oxadiazole derivatives due to their significant antimicrobial properties. For example, the synthesis of 1,3,4-triazoles from isonicotinic acid hydrazide, leading to compounds exhibiting good or moderate antimicrobial activity, highlights the chemical versatility and potential therapeutic relevance of oxadiazole derivatives (Bayrak et al., 2009).

Anticancer and Enzyme Inhibition : Derivatives of 1,3,4-oxadiazoles have been investigated for their potential anticancer activities and ability to inhibit critical enzymes. For instance, some 1,3,4-oxadiazole compounds have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in treating neurodegenerative diseases like Alzheimer's (Pflégr et al., 2022). Additionally, certain 1,3,4-oxadiazoles showed promising anticancer activities against various cancer cell lines, indicating their potential as therapeutic agents (Abdo & Kamel, 2015).

properties

IUPAC Name

2-(2-methylpropyl)-5-[1-(pyridin-2-ylmethyl)indol-2-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-14(2)11-19-22-23-20(25-19)18-12-15-7-3-4-9-17(15)24(18)13-16-8-5-6-10-21-16/h3-10,12,14H,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEBLEAWWIMFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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